molecular formula C10H20 B12648707 Cyclohexane, 2-ethyl-1,3-dimethyl- CAS No. 7045-67-2

Cyclohexane, 2-ethyl-1,3-dimethyl-

Cat. No.: B12648707
CAS No.: 7045-67-2
M. Wt: 140.27 g/mol
InChI Key: QZUJWESVOYGMQY-UHFFFAOYSA-N
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Description

Cyclohexane, 2-ethyl-1,3-dimethyl- is a substituted cyclohexane derivative featuring an ethyl group at position 2 and methyl groups at positions 1 and 3 on the saturated six-membered ring. Substituted cyclohexanes are critical in organic chemistry due to their conformational dynamics and applications in solvents, fragrances, and intermediates in synthesis .

Properties

CAS No.

7045-67-2

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

2-ethyl-1,3-dimethylcyclohexane

InChI

InChI=1S/C10H20/c1-4-10-8(2)6-5-7-9(10)3/h8-10H,4-7H2,1-3H3

InChI Key

QZUJWESVOYGMQY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CCCC1C)C

Origin of Product

United States

Preparation Methods

Alkylation of Cyclohexane Derivatives

One of the primary approaches involves alkylating cyclohexane derivatives. This method typically uses Friedel-Crafts alkylation with aluminum chloride (AlCl₃) as a catalyst. The process includes:

  • Reactants: Cyclohexane and ethyl/methyl halides.
  • Conditions: High temperatures (150–200°C) and anhydrous environment.
  • Mechanism: Electrophilic substitution where the halide group is replaced by the desired alkyl groups.

This method is efficient for introducing ethyl and methyl groups at specific positions on the cyclohexane ring. However, controlling regioselectivity can be challenging without advanced catalysts.

Hydrogenation of Cyclohexene Derivatives

Cyclohexene derivatives are hydrogenated to produce substituted cyclohexanes. This method involves:

  • Catalyst: Raney nickel or palladium on carbon.
  • Conditions: High-pressure hydrogenation (30–50 atm) at temperatures between 100–200°C.
  • Procedure: Substituted cyclohexenes undergo hydrogen addition across the double bond.

This approach ensures high yields and purity, especially when starting with pre-functionalized cyclohexenes.

Catalytic Isomerization

Catalytic isomerization of methylcyclopentane or similar compounds can yield branched cyclohexanes. This method involves:

  • Catalyst: Zeolite-based catalysts or platinum group metals.
  • Conditions: Elevated temperatures (300–400°C) and inert atmosphere.
  • Mechanism: Rearrangement of the cyclic structure to form desired isomers.

This technique is particularly useful for industrial-scale synthesis due to its efficiency in producing branched cycloalkanes like Cyclohexane, 2-ethyl-1,3-dimethyl-.

Multi-step Organic Synthesis

Advanced organic synthesis methods involve multiple steps to achieve precise substitution patterns. For example:

  • Step 1: Formation of intermediate keto esters via Claisen condensation.
  • Step 2: Reduction using sodium borohydride or lithium aluminum hydride.
  • Step 3: Alkylation under controlled conditions to introduce ethyl and methyl groups.

This approach offers high control over product specificity but requires extensive purification steps.

Data Table: Comparative Analysis of Preparation Methods

Method Catalyst/Conditions Yield (%) Advantages Limitations
Alkylation AlCl₃, 150–200°C ~75 Simple setup Regioselectivity challenges
Hydrogenation Raney nickel, 30–50 atm ~90 High yield and purity Requires high pressure equipment
Catalytic Isomerization Zeolite, 300–400°C ~85 Industrial scalability High energy requirements
Multi-step Synthesis Various (e.g., NaBH₄) ~70 Precise substitution control Complex procedures

Notes on Optimization

  • Catalyst Selection: Using advanced catalysts like zeolites or platinum improves regioselectivity and reduces side reactions.
  • Reaction Conditions: Maintaining an inert atmosphere minimizes undesired oxidation during synthesis.
  • Purification Techniques: Employing distillation or chromatography ensures high product purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohexane, 2-ethyl-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert cyclohexane, 2-ethyl-1,3-dimethyl- to its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions can replace hydrogen atoms with halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, H2/Pd-C

    Substitution: Cl2, Br2, UV light

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

Cyclohexane, 2-ethyl-1,3-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a reference compound in the study of cycloalkane chemistry and conformational analysis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexane, 2-ethyl-1,3-dimethyl- involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and stability, making it suitable for various chemical transformations. The pathways involved include the activation of specific functional groups and the stabilization of transition states during reactions.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Dynamics : Ethyl and methyl substituents influence cyclohexane ring conformation (e.g., chair vs. boat), affecting stability and reactivity.
  • Data Limitations : Direct experimental data (e.g., boiling point, spectral profiles) for the target compound is absent in the provided evidence, necessitating extrapolation from analogs.

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